Product packaging for Propyne(Cat. No.:CAS No. 74-99-7)

Propyne

Cat. No.: B1212725
CAS No.: 74-99-7
M. Wt: 40.06 g/mol
InChI Key: MWWATHDPGQKSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current Research Landscape and Significance of Propyne

The current research landscape for this compound is diverse, with significant investigations in organic synthesis, materials science, and astrochemistry. In organic synthesis, this compound is a valuable three-carbon building block. wikipedia.org Its deprotonation with strong bases like n-butyllithium yields propynyllithium, a potent nucleophile used in the synthesis of more complex molecules, including natural products like vitamin E. wikipedia.orgorgsyn.org Recent advancements have focused on developing safer and more efficient methods for using this compound in reactions like the Sonogashira coupling, which is crucial for forming carbon-carbon bonds. organic-chemistry.org

In materials science, this compound and its derivatives are being explored for the creation of novel polymers. unimib.it For instance, the polymerization of 3-fluorothis compound leads to fluorinated polymers with enhanced thermal and chemical stability, opening doors for applications in high-performance coatings. Furthermore, this compound is used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are important in both materials science and astrochemistry. sigmaaldrich.com

Astrochemists have detected this compound in various interstellar environments, including the atmospheres of Titan and other outer planets. wikipedia.orgu-pec.fracs.org It is considered a key precursor molecule in the formation of more complex organic molecules and PAHs in space. wikipedia.org The study of this compound's physical properties, such as its behavior as an ice under Titan-relevant conditions, is crucial for understanding the atmospheric and surface chemistry of celestial bodies. acs.orgcaltech.edu

Fundamental Research Directions and Methodological Approaches

Fundamental research on this compound is focused on understanding its reactivity, molecular structure, and spectroscopic properties. Methodological approaches often involve advanced spectroscopic techniques and computational chemistry.

Synthesis and Reactivity: Researchers are continuously exploring new methods for this compound synthesis and its application in chemical reactions. While traditional methods like the dehydrohalogenation of 1,2-dihalopropanes are well-established, newer approaches aim for greater efficiency and sustainability. ck12.org The Sonogashira coupling, a palladium-copper catalyzed cross-coupling reaction, has been modified to utilize this compound under milder conditions, avoiding the need for high pressures or temperatures. organic-chemistry.org The hydrogenation of this compound is another area of active research, with studies focusing on the development of selective catalysts to produce propylene (B89431), a key industrial feedstock. sigmaaldrich.comresearchgate.net

Spectroscopy and Molecular Structure: High-resolution spectroscopic techniques are instrumental in elucidating the intricate details of this compound's molecular structure and dynamics. nih.gov Fourier Transform Infrared (FTIR) spectroscopy, millimeter-wave spectroscopy, and X-ray photoelectron spectroscopy have been employed to study its vibrational and rotational energy levels. u-pec.frnih.govunl.edu These studies provide valuable data for understanding the forces between atoms and the nature of the triple bond. nih.gov The spectroscopic signatures of this compound are also essential for its detection in astronomical observations. u-pec.fruni-koeln.de

Computational Chemistry: Theoretical calculations, such as ab initio and density functional theory (DFT) methods, complement experimental findings. researchgate.netuni-koeln.de These computational approaches are used to predict molecular properties, reaction mechanisms, and spectroscopic data. For example, quantum-chemical calculations have been used to refine the structural parameters of this compound and its isotopomers. uni-koeln.de

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaCH₃C≡CH wikipedia.org
Molecular Weight40.06 g/mol sigmaaldrich.com
Boiling Point-23.2 °C sigmaaldrich.com
Melting Point-102.7 °C sigmaaldrich.com
IUPAC NameProp-1-yne nih.gov
CAS Number74-99-7 sigmaaldrich.com

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey FindingsReference
¹H NMRA single sharp singlet at 1.8 ppm in deuteriochloroform. wikipedia.org wikipedia.org
Mid-IR SpectroscopyStrongest transitions near 633, 1452, and 3334 cm⁻¹. u-pec.fr u-pec.fr
Rotational SpectroscopyUsed to determine ground state effective structure. uni-koeln.de uni-koeln.de
X-ray Photoelectron SpectroscopyReveals three distinct peaks for the inequivalent carbon atoms. unl.edu unl.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4<br>C3H4<br>CH3-C=CH B1212725 Propyne CAS No. 74-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWATHDPGQKSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4, Array, CH3CCH
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name propyne
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propyne
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28391-48-2
Record name 1-Propyne, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28391-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0026387
Record name 1-Propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

40.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-propyne appears as a colorless liquefied gas with a sweet odor. mp: -104 °C, bp: -23.1 °C. Insoluble in water, soluble in ethanol, chloroform and benzene. Moderately toxic by inhalation. Used as a specialty fuel. Denser than air. Vapors may ignite at distant sources of ignition and flash back., Gas or Vapor; Liquid, Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas]; [NIOSH], COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor., Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas.]
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Propyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylacetylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/547
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/564
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-10 °F at 760 mmHg (NIOSH, 2023), -23.2 °C, -10 °F
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/564
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

Flammable gas, NA (Gas)
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), In water, 3,640 mg/L at 25 °C, Very sol in alcohol; sol in chloroform, benzene, Solubility in water, g/100ml: 0.36, Insoluble
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.607 at 25 °C/4 °C, Density (liquid) at 250 deg K = 0.671 g/ cu m, Relative density (water = 1): 0.70, 1.41(relative gas density)
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.41 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.4 (AIR= 1), Relative vapor density (air = 1): 1.4, 1.41
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/564
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

5.2 atm (NIOSH, 2023), 4.31X10+3 mm Hg at 25 deg, Vapor pressure, kPa at 20 °C: 521, 5.2 atm
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/564
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

74-99-7
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086L40ET1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/564
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propyne
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/UK40D990.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-153 °F (NIOSH, 2023), -102.7 °C, -153 °F
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/564
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Advanced Synthetic Methodologies for Propyne and Its Derivatives

Strategic Approaches in Propyne Synthesis

The synthesis of this compound (methylacetylene), a fundamental three-carbon building block in organic chemistry, is achieved through various methods, ranging from large-scale industrial catalytic processes to laboratory-scale reduction reactions.

Catalytic Processes for this compound Production

In the chemical industry, this compound is primarily produced as a side product during the steam cracking of propane (B168953) to generate propene. This process often results in a mixture of this compound and its isomer, propadiene (allene), which is commercially known as MAPD gas. Current time information in Bangalore, IN.ontosight.ai MAPD can interfere with the catalytic polymerization of propene and is often either removed or isomerized. Current time information in Bangalore, IN.

The isomerization of propadiene to this compound is a key catalytic process to increase this compound yield. ontosight.ai This reaction can be catalyzed by strong bases, such as potassium t-butoxide in a solvent like N,N-dimethylformamide (DMF), which shifts the equilibrium towards the more thermodynamically stable this compound. ontosight.ai Research has also explored the direct synthesis of this compound through methods like the catalytic conversion of moist carbon dioxide, although this is less common on an industrial scale. chemicalbook.com Furthermore, innovative catalysts are being developed for the oxidative dehydrogenation of propane, which primarily targets propylene (B89431) but can also produce this compound under certain conditions. wikipedia.orggoogle.comnih.gov

Reduction Reactions for Laboratory-Scale this compound Synthesis

On a laboratory scale, this compound is commonly synthesized via dehydrohalogenation of vicinal or geminal dihalopropanes. orgsyn.orgscielo.brrsc.org The treatment of 1,2-dibromopropane (B165211) or 1,1-dichloropropane (B1633073) with a strong base, such as alcoholic potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), induces a double elimination of hydrogen halide to form the alkyne. orgsyn.orgrsc.org

Another laboratory method involves the reduction of oxygenated precursors. For instance, passing the vapors of 1-propanol, allyl alcohol, or acetone (B3395972) over magnesium can produce this compound. Current time information in Bangalore, IN. Additionally, this compound can be generated from acetylene (B1199291) through alkylation. Acetylene is first deprotonated to form an acetylide, which then reacts with a methylating agent like iodomethane (B122720) to yield this compound. organic-chemistry.org

Synthesis of Functionalized this compound Derivatives

This compound's reactivity makes it a versatile starting material for a wide array of functionalized derivatives that are crucial intermediates in organic synthesis.

Halogenated this compound Derivatives (e.g., 3-chloro-1-iodothis compound)

Halogenated this compound derivatives are valuable synthetic intermediates due to the presence of reactive sites at both the alkyne and the halogen-bearing carbon. For example, 3-chloro-1-iodothis compound is a heterobihalogenated alkyne with distinct reactivity at each halogen. Its synthesis can be approached by first preparing a propargyl halide, such as propargyl chloride (3-chloro-1-propyne). Propargyl chloride can be synthesized from propargyl alcohol using reagents like phosphorus trichloride (B1173362) or thionyl chloride. labinsights.nldrugfuture.com Subsequent iodination of the terminal alkyne can then be achieved. The synthesis of 3-chloro-1-iodothis compound involves halogenation steps starting from a this compound precursor. ontosight.ai This compound is useful in organic synthesis as it can undergo various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling. ontosight.ai

Starting MaterialReagent(s)Product
Propargyl alcoholPhosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)Propargyl chloride (3-chloro-1-propyne)
3-chloro-1-propyneHalogenating agents3-chloro-1-iodothis compound

Organometallic this compound Derivatives (e.g., Propynyllithium, Tetralithium Derivative)

Organometallic derivatives of this compound are powerful nucleophiles used extensively in creating new carbon-carbon bonds.

Propynyllithium (CH₃C≡CLi) is a widely used organolithium reagent. It is typically prepared by the deprotonation of this compound's terminal alkyne proton using a strong base like n-butyllithium (n-BuLi) in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.orgorgsyn.org Due to the expense of pure this compound gas, alternative methods have been developed, such as using inexpensive welding gas mixtures (MAPP gas) that contain this compound or by reacting 1-bromopropene with n-BuLi. wikipedia.orgorgsyn.org

A more highly metalated derivative is the tetralithium derivative of this compound (C₃Li₄). This polylithiated compound can be synthesized by reacting this compound with an excess of n-butyllithium in hexane, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). acs.orgnih.govacs.org This "super-reagent" allows for the introduction of multiple functional groups onto the three-carbon backbone through reactions with various electrophiles. acs.orgacs.org

This compound DerivativePrecursor(s)Key Reagent(s)
PropynyllithiumThis compoundn-Butyllithium (n-BuLi)
Tetralithium Derivative (C₃Li₄)This compoundExcess n-Butyllithium (n-BuLi)

Heterocyclic this compound Derivatives (e.g., Triazole Formation)

The carbon-carbon triple bond of this compound and its derivatives is an excellent functional group for cycloaddition reactions to form heterocyclic compounds. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". wikipedia.orgorganic-chemistry.org

This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, like a this compound derivative, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org The copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or used directly, dramatically accelerates the reaction compared to the uncatalyzed thermal process and ensures high regioselectivity. nih.govorganic-chemistry.org This methodology is exceptionally robust and has been used with a vast range of substrates, including in the polymerization of monomers like 3-azido-1-propyne to create polytriazoles. beilstein-journals.org The resulting triazole ring is a stable aromatic system found in many functional materials and pharmaceutical compounds. rsc.org

Nucleoside Analogs Featuring this compound Modifications (e.g., C-5 this compound Pyrimidine (B1678525) Derivatives)

The incorporation of a this compound group into nucleoside structures, particularly at the C-5 position of pyrimidines, has been a significant area of research. These modifications can enhance the therapeutic properties of nucleoside analogs. The synthesis of these derivatives often involves the alkynylation of a halogenated nucleoside precursor.

For instance, the synthesis of 5-(1-propynyl)-2'-deoxyuridine (B1595973) (pdU) and 5-(1-propynyl)-2'-deoxycytidine (B47217) (pdC) has been demonstrated to improve the stability of duplex and triplex DNA structures. glenresearch.com The introduction of the planar this compound group at the C-5 position is thought to facilitate better base stacking. glenresearch.com Similarly, the synthesis of 7-(1-propynyl)-7-deaza-2'-deoxyguanosine (pdG) and 7-(1-propynyl)-7-deaza-2'-deoxyadenosine (pdA) has been achieved. oup.com These modified purine (B94841) nucleosides, when incorporated into oligodeoxynucleotides (ODNs), have shown increased stability when hybridized to RNA. oup.comoup.com An ODN containing pdG was found to be approximately six times more active in an antisense inhibition assay compared to the unmodified ODN. oup.com

The general synthetic approach involves the creation of a protected nucleoside, followed by an alkynylation step. oup.com For example, the synthesis of a 7-deazaguanosine (B17050) analog starts from 4-chloro-7-(2-deoxy-3,5-di-O-p-toluoyl-β-d-erythro-pentofuranosyl)-2-(methylthio)pyrrolo[2,3-d]pyrimidine, which is then iodinated and subsequently alkynylated. oup.com The development of these synthetic methods is driven by the potential of C-5 modified pyrimidine nucleoside analogs in antiviral and anticancer applications. fiu.edu

Table 1: Examples of this compound-Modified Nucleoside Analogs

Compound NameAbbreviationBase TypeKey Synthetic Feature
5-(1-propynyl)-2'-deoxyuridinepdUPyrimidineEnhances duplex and triplex stability. glenresearch.com
5-(1-propynyl)-2'-deoxycytidinepdCPyrimidineEnhances duplex stability. glenresearch.com
7-(1-propynyl)-7-deaza-2'-deoxyguanosinepdGPurine (Deazapurine)Increases stability of DNA/RNA duplexes and enhances antisense activity. oup.comoup.com
7-(1-propynyl)-7-deaza-2'-deoxyadenosinepdAPurine (Deazapurine)Increases stability of DNA/RNA duplexes. oup.com

Organosulfur this compound Derivatives

Organosulfur compounds containing a this compound group are of interest in various chemical fields. The synthesis of these derivatives can be achieved through several routes. One common method involves the reaction of a this compound precursor with a sulfur-containing reagent.

For example, 1-Propyne, 1-((2-methylpropyl)thio)- is an organosulfur compound derived from 1-propyne. ontosight.ai Its synthesis can be accomplished by reacting 1-propyne with (2-methylpropyl)thiol in the presence of a suitable catalyst. ontosight.ai This class of compounds exhibits reactivity characteristic of both alkynes and organosulfur compounds. ontosight.ai

Another approach to synthesizing organosulfur compounds involves the rhodium-catalyzed reaction of disulfides, which proceeds via the cleavage of the S-S bond. mdpi.com While not specific to this compound, this methodology highlights a transition-metal-catalyzed pathway for forming carbon-sulfur bonds, which could be adapted for the synthesis of this compound derivatives. The high polarizability of sulfur can also be utilized in synthesis, as it stabilizes an adjacent negative charge, facilitating reactions with electrophiles. britannica.com

Table 2: Synthesis of an Organosulfur this compound Derivative

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Synthetic Route
1-Propyne, 1-((2-methylpropyl)thio)-C₇H₁₂S~128.23Reaction of 1-propyne with (2-methylpropyl)thiol. ontosight.ai

Reaction Conditions and Catalytic Systems in this compound Derivatization

The derivatization of this compound often relies on sophisticated catalytic systems to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions and photoinduced radical alkynylations are two prominent examples of such methodologies.

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. jove.comlibretexts.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a particularly versatile tool for creating aryl-substituted alkynes. thieme-connect.comthieme-connect.comorganic-chemistry.org

A modified Sonogashira coupling has been developed for the reaction of aryl iodides with this compound. thieme-connect.comorganic-chemistry.org This procedure uses a palladium-copper catalytic system (PdCl₂(PPh₃)₂ and CuI) in tetrahydrofuran (THF) with triethylamine (B128534) (Et₃N) as a base. thieme-connect.comorganic-chemistry.org A key feature of this method is its operation at low temperatures, from -78 °C to room temperature, which circumvents the safety challenges associated with the volatility of this compound (boiling point: -23 °C). thieme-connect.comthieme-connect.comorganic-chemistry.org This approach successfully couples both electron-rich and electron-deficient aryl iodides with this compound, affording yields ranging from 85% to 94%. organic-chemistry.org The reaction avoids the need for high-pressure reactors or less volatile this compound equivalents. thieme-connect.comorganic-chemistry.org

The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the nucleophilic partner, and finally, reductive elimination to yield the product and regenerate the catalyst. jove.com

Table 3: Conditions for Modified Sonogashira Coupling of this compound

ParameterConditionReference
Catalyst SystemPdCl₂(PPh₃)₂ (2.5 mol%) and CuI (10 mol%) thieme-connect.com
ReactantsAryl iodide (1 equiv), this compound in THF (2 equiv) thieme-connect.comthieme-connect.com
BaseTriethylamine (Et₃N) (2-3 equiv) thieme-connect.com
SolventTetrahydrofuran (THF) thieme-connect.comthieme-connect.com
Temperature-78 °C to room temperature thieme-connect.comorganic-chemistry.org
Yields85-94% organic-chemistry.org

Photoinduced radical alkynylation has emerged as a powerful alternative to traditional methods for introducing alkyne functionalities. acs.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. acs.org

One strategy involves the photoinduced, copper-catalyzed alkynylation of remote, unactivated C(sp³)–H bonds. nih.gov This method utilizes a copper complex as a photocatalyst that reduces a silicon-tethered aliphatic iodide to generate an alkyl radical. This radical can then undergo a hydrogen atom transfer, leading to the functionalization of β, γ, and δ C-H bonds. nih.gov While this specific example doesn't use this compound directly, it illustrates the principles of photoinduced radical C-H alkynylation.

Another approach is the visible-light-induced, transition-metal-free alkynylation of alkyl pinacol (B44631) boronates using alkynyl phenylsulfones as the alkynylation reagents and an organic photocatalyst. chinesechemsoc.org This reaction proceeds through the generation of an alkyl radical intermediate. chinesechemsoc.org Furthermore, a copper-catalyzed photoinduced decarboxylative alkynylation has been developed, which uses redox-active esters as alkyl radical precursors. rsc.org These methods highlight the growing importance of radical pathways in synthesizing alkyne-containing molecules. researchgate.net

Elucidation of Propyne Reaction Mechanisms and Kinetics

Gas-Phase Reaction Dynamics of Propyne

The behavior of this compound in the gas phase is critical for understanding its role in environments such as combustion systems and planetary atmospheres. This subsection explores its reactions with radical species and ions.

Radical species play a pivotal role in the chemical transformation of this compound. The following sections detail the kinetics and mechanisms of this compound's reactions with phenyl radicals and hydrogen atoms, which are fundamental to understanding hydrocarbon growth and combustion chemistry.

The reaction between the phenyl radical (C₆H₅) and this compound (CH₃C≡CH) is a significant pathway for the formation of polycyclic aromatic hydrocarbons (PAHs). rsc.org Experimental and computational studies have provided substantial insight into the kinetics and mechanisms of this reaction.

The potential energy surface (PES) of the C₆H₅ + this compound reaction is complex, featuring multiple isomerization and dissociation channels for the activated C₉H₉ adduct. rsc.orgrsc.org Product branching is highly dependent on temperature and pressure. At low temperatures (<500 K) and low pressures, the lowest energy pathway leads predominantly to the formation of indene (B144670) (C₉H₈) and a hydrogen atom. acs.orgnist.gov However, at higher temperatures typical of combustion environments, the product distribution shifts. Major products include substituted acetylenes and allenes such as phenylacetylene (B144264) (via CH₃ loss), 1-phenyl-1-propyne (B1211112) (PhCCCH₃), and 1-phenylallene (PhCH=C=CH₂), alongside benzene (B151609) (formed via H-abstraction from the methyl group of this compound). acs.orgpsu.edu

Theoretical studies using Rice-Ramsperger-Kassel-Marcus (RRKM) master equation analyses predict the following approximate product yields in combustion conditions: 30% PhCHCCH₂ + H, 30% PhCCH + CH₃, 15% PhCCCH₃ + H, and 20% benzene + propargyl radical. acs.org These findings underscore the reaction's role as a direct route to five-membered ring PAHs, which are crucial for the formation of nonplanar PAH structures. rsc.orgrsc.org

Table 1: Kinetic Parameters for the Phenyl Radical + this compound Reaction

Temperature Range (K)Arrhenius Expression (k / cm³ mol⁻¹ s⁻¹)Experimental MethodCitation
301-428(3.68 ± 0.92) x 10¹¹ exp[-(1685 ± 80)/T]Cavity Ring-Down Spectrometry (CRDS) unesp.br

The reaction of hydrogen atoms with this compound is a multichannel process of fundamental importance in combustion chemistry, influencing the interconversion of C3 species and the formation of key radicals. unesp.br Studies combining shock tube experiments with theoretical calculations have elucidated the primary reaction pathways and their dependence on temperature and pressure. unesp.brnih.gov

The reaction proceeds via three main channels:

H-Abstraction: Direct abstraction of a hydrogen atom from the methyl group of this compound to form molecular hydrogen (H₂) and the propargyl radical (C₃H₃). This channel has a higher activation barrier compared to addition pathways and becomes more significant at elevated temperatures. unesp.brpsu.edunih.gov

Terminal Addition-Elimination: Addition of a hydrogen atom to the terminal carbon (C-1) of this compound, forming a 2-propenyl radical intermediate. This intermediate can then isomerize or decompose. A key pathway is the H-atom catalyzed isomerization to allene (B1206475) (CH₂=C=CH₂). unesp.brresearchgate.net

Non-terminal Addition-Elimination: Addition of a hydrogen atom to the central carbon (C-2), forming a 1-propenyl radical intermediate. This adduct primarily decomposes via β-scission to yield acetylene (B1199291) (C₂H₂) and a methyl radical (CH₃). unesp.brpsu.edu

Table 2: Research Findings on H-Atom + this compound Reaction Pathways

PathwayProductsKey FindingsTemperature/Pressure ConditionsCitation
AbstractionC₃H₃ + H₂Higher activation barrier (approx. 8.4 kcal/mol). Becomes more important at high temperatures.High Temp. psu.eduup.pt
Terminal AdditionAllene + HH-atom catalyzed isomerization. An important channel at high temperatures.1200-1400 K unesp.brnih.gov
Non-terminal AdditionC₂H₂ + CH₃Proceeds via addition-elimination. A major product channel at high temperatures.874-1400 K unesp.brresearchgate.net

The gas-phase reactions of ions with this compound provide molecular-level insights into catalytic processes and interstellar chemistry. A notable example is the reaction of the vanadyl cation (VO₂⁺) with this compound, which has been investigated theoretically using density functional theory (DFT). unesp.brnih.gov

The oxidation of this compound by VO₂⁺ is a complex process involving multiple potential energy surfaces (singlet and triplet states) and several reaction pathways. unesp.brnih.govresearchgate.net The reaction initiates with a barrierless formation of a reactive complex, followed by the activation of a C-H bond via hydrogen transfer from the this compound molecule to an oxygen atom of the vanadyl cation. acs.org This is followed by an oxygen migration to the hydrocarbon part of the complex. unesp.brnih.gov

From this point, the mechanism can branch into several pathways. unesp.br Five distinct reaction routes have been identified, leading to four different sets of products. unesp.brnih.gov These exit channels include:

Elimination of a hydrogen molecule to produce propynaldehyde and VO⁺. unesp.brnih.gov

Formation of a complex between propynaldehyde and V-(OH₂)⁺. unesp.brnih.gov

Elimination of a water molecule to yield different cationic vanadium-hydrocarbon products. unesp.brnih.gov

The reaction involves crossing points between the high-spin (triplet) and low-spin (singlet) states, indicating a two-state reactivity process is involved. unesp.brresearchgate.net

Other ion-molecule reactions involving this compound have also been studied. For instance, reactions between acetylene cations (C₂D₂⁺) and this compound show that the interaction proceeds through an intermediate reaction complex, demonstrating isomer-selective chemistry when compared to its reaction with allene. rsc.org Furthermore, the ion chemistry in silane-propyne-phosphine mixtures has been explored, identifying reaction pathways that lead to the formation of complex ions containing silicon, carbon, and phosphorus, which are relevant to materials science. nih.gov

Radical Addition Reactions with this compound

Catalytic Transformations of this compound

The catalytic conversion of this compound is of significant industrial and fundamental interest, particularly its selective hydrogenation to propene. This section focuses on the mechanisms of these transformations on solid catalysts.

The interaction of this compound with metal surfaces is central to many catalytic processes, most notably the selective hydrogenation of alkyne impurities from alkene streams. Palladium (Pd), platinum (Pt), and copper (Cu) are among the most studied metals for these transformations.

On Palladium (Pd) Surfaces: Palladium is a highly effective catalyst for this compound hydrogenation, typically showing 100% selectivity to propene. rsc.orgpsu.edu The reaction kinetics over supported Pd catalysts often follow a Langmuir-Hinshelwood mechanism, where the rate-limiting step is the surface reaction involving hydrogen addition. up.pt Studies have shown non-competitive adsorption between this compound and hydrogen. up.pt The reaction orders vary depending on the support, with values for this compound ranging from 0.0 to -0.4 and for hydrogen from 0.6 to 1.3. rsc.orgpsu.edu Infrared spectroscopy has identified several surface species during the reaction, including horizontally and vertically bonded this compound, di-sigma adsorbed propene, and propylidyne. psu.edu

On Copper (Cu) Surfaces: this compound adsorbs reversibly on Cu(111) surfaces at room temperature. nsf.govacs.org The adsorption follows a Langmuir isotherm, and from its temperature dependence, a standard heat of adsorption of -120 ± 27 kJ mol⁻¹ has been determined. nsf.govacs.org On Cu(111), this compound adsorbs in a di-σ/di-π configuration, distorting the molecule from its linear gas-phase geometry. acs.org While Cu itself is not highly active for hydrogenation, single-atom alloys (SAAs) of palladium on a copper surface (Pd/Cu(111)) are highly effective. On these Pd/Cu(111) SAA catalysts, propene production from this compound hydrogenation occurs at temperatures of 383 K and above, with a measured turnover frequency of 25.4 s⁻¹ at this temperature. acs.org

On Platinum (Pt) Surfaces: The oxidation of this compound has been characterized on Pt(111). This compound bonds to the surface through its π system, with the molecule oriented nearly parallel to the surface. acs.org The oxidation process, which can be initiated by co-adsorbed oxygen or in an oxygen atmosphere, has an activation energy of approximately 17 kcal/mol (about 71 kJ/mol) and involves the simultaneous occurrence of skeletal oxidation and oxydehydrogenation, proceeding with a fixed C₃H₄ stoichiometry. acs.orgnist.govacs.org During the catalytic oxidation of propylene (B89431) on Pt(111), this compound has been identified as the dominant surface intermediate species. nist.gov

Table 3: Adsorption and Reaction Data for this compound on Metal Surfaces

Metal SurfaceProcess StudiedKey ParameterValueCitation
Cu(111)Reversible AdsorptionStandard Heat of Adsorption (ΔH⁰)-120 ± 27 kJ mol⁻¹ nsf.govacs.org
Pd/Cu(111) SAAHydrogenationTurnover Frequency (TOF)25.4 s⁻¹ (at 383 K) acs.org
Pt(111)OxidationActivation Energy (Ea)~17 kcal/mol (~71 kJ/mol) acs.orgacs.org
Pd NanoclustersHydrogenationRate Constant (k)4.1 mol gPd⁻¹ s⁻¹ bar⁻² (at 308 K) up.pt

Homogeneous Catalysis Involving this compound (e.g., polymerization aspects, if academic)

While heterogeneous catalysis is common for this compound reactions, homogeneous catalysis also plays a role, particularly in polymerization processes. Homogeneous catalysts, which are soluble in the reaction medium, offer well-defined active sites and can lead to polymers with specific structures. mdpi.com

Metallocene catalysts, a type of homogeneous catalyst, are widely used for the polymerization of olefins like propene. mdpi.comuni-konstanz.deacs.org These catalysts, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), can polymerize propene to produce polypropylene. uni-konstanz.de The properties of the resulting polymer, such as molecular weight, are influenced by the specific metallocene used and the reaction conditions. uni-konstanz.de For instance, different metallocene catalysts can lead to polypropylenes with varying molecular weights due to differences in chain transfer reactions. uni-konstanz.de

While the direct polymerization of this compound using these systems is less common than for propene, the principles of homogeneous catalysis are relevant. The mechanism of propene polymerization by homogeneous catalysts typically involves the coordination and insertion of the monomer into the metal-alkyl bond of the active catalytic species. researchgate.net

The development of novel homogeneous catalysts, including non-metallocene catalysts, continues to be an active area of research for olefin polymerization. mdpi.com These advancements aim to achieve better control over the polymer's structure and properties. mdpi.com

Isomerization Studies of this compound

Equilibrium and Interconversion with Propadiene (Allene)

This compound exists in equilibrium with its isomer, propadiene, also known as allene. researchgate.net The interconversion between these two C₃H₄ isomers is a well-studied reaction that can be influenced by catalysts and temperature. nist.govpsu.edu

The isomerization of this compound to propadiene can be catalyzed by various solid catalysts with different acid-base properties. researchgate.net Over solid base catalysts, the transformation can be considered a first-order reaction that proceeds towards equilibrium. researchgate.net In contrast, acidic catalysts tend to promote the oligomerization of the reactants as the main reaction pathway. researchgate.net

The equilibrium between this compound and propadiene is a key factor in industrial processes that utilize these compounds. google.com For instance, the synthesis of this compound can be achieved through the catalytic isomerization of propadiene.

The thermal isomerization between allene and this compound has been shown to proceed through the intermediate formation of cyclopropene (B1174273). psu.edu Studies involving the pyrolysis of cyclopropene have confirmed that allene is a product, supporting this mechanistic pathway. psu.edu The interconversion can also be catalyzed by iodine, a process that has been used to study the thermodynamics of the reaction. psu.edu

The relative stability of the two isomers influences the equilibrium position. The following table shows the equilibrium constant for the isomerization of propadiene to this compound at different temperatures.

Temperature (K)Log₁₀(K) for Propadiene ⇌ this compound
298.160.545
4000.355
5000.240
6000.160
7000.100
8000.055
9000.020
1000-0.010

This data is derived from reference nist.gov.

As the temperature increases, the equilibrium constant decreases, indicating that the equilibrium shifts towards propadiene at higher temperatures.

Hydrogen Atom Catalyzed Isomerization to Allene

The isomerization of this compound to its isomer, allene, can be facilitated by the presence of hydrogen atoms. This catalytic pathway is of significance in high-temperature environments such as combustion and pyrolysis. researchgate.netacs.org Experimental and theoretical studies have demonstrated that the reaction between hydrogen atoms and this compound not only leads to abstraction and addition-elimination products but also provides a crucial channel for the interconversion between C₃H₄ isomers. figshare.comnih.gov

The generally accepted mechanism for the hydrogen atom-catalyzed isomerization involves the addition of a hydrogen atom to the this compound molecule, forming an energized C₃H₅ adduct. This intermediate can then eliminate a hydrogen atom to form the more stable allene molecule. figshare.comnih.gov The process can be represented as:

H + CH₃C≡CH (this compound) ⇌ [C₃H₅]* ⇌ CH₂=C=CH₂ (Allene) + H

This mutual isomerization is often rapid, especially at high temperatures, leading to an equilibrium between this compound and allene. researchgate.net The fast interconversion means that in kinetic studies of this compound or allene reactions at high temperatures, it is often necessary to consider the presence of both isomers. researchgate.netacs.org

Detailed Research Findings

Quantum chemical calculations and statistical rate theory, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, have been employed to analyze the potential energy surface of the H + C₃H₄ system. acs.orgfigshare.comnih.gov These theoretical studies confirm that the hydrogen atom-catalyzed isomerization to allene is a significant reaction channel, alongside other pathways like direct abstraction (forming H₂ and C₃H₃) and addition-elimination (forming CH₃ and C₂H₂). figshare.comnih.gov The reaction proceeds via the formation of C₃H₅ intermediates, and the branching ratios between the different product channels are dependent on temperature and pressure. figshare.com

One study determined the rate constant for the isomerization of this compound to allene moderated by a hydrogen atom. nist.gov The expression for this reaction is provided in the kinetic data table below. The research highlighted that at 1000 K, the isomerization channel is a strong sensitivity in this compound pyrolysis models. nist.gov

Kinetic Data

The kinetics of the this compound to allene isomerization have been a subject of various experimental and modeling studies. The rate constants are often expressed in the Arrhenius form, k = A * Tⁿ * exp(-Ea / RT).

Rate Constants for this compound ↔ Allene Isomerization
ReactionA (cm³ mol⁻¹ s⁻¹)nEa (K)Temperature Range (K)Source
p-C₃H₄ + H ↔ a-C₃H₄ + H1018.29±0.21-16100 ± 500Not specified nist.gov
p-C₃H₄ → a-C₃H₄4.19 × 10¹² (s⁻¹)061912 (cal/mol)1196–1494 researchgate.net
a-C₃H₄ → p-C₃H₄2.64 × 10¹² (s⁻¹)059214 (cal/mol)1202–1502 researchgate.net

Note: The first entry represents the H-atom catalyzed isomerization, while the second and third entries represent the unimolecular isomerization for comparison. 'p-C₃H₄' denotes this compound and 'a-C₃H₄' denotes allene. The units for the pre-exponential factor (A) for unimolecular reactions are s⁻¹.

Overall Rate Coefficient for H + this compound Reaction
ReactionRate Coefficient Expression (k_ov)Temperature Range (K)Pressure Range (bar)UncertaintySource
H + pC₃H₄ → products (≠ H)1.2 × 10⁻¹⁰ exp(−2270 K/T) cm³ s⁻¹1200–14001.3–4.0±20% figshare.comnih.gov

These findings underscore the complexity of this compound chemistry at high temperatures, where the catalyzed isomerization to allene is a key reaction that must be considered in detailed kinetic models of hydrocarbon combustion and pyrolysis. acs.orgtandfonline.com

Advanced Spectroscopic Characterization of Propyne and Its Complexes

High-Resolution Infrared (IR) Spectroscopy of Propyne

High-resolution infrared spectroscopy is a powerful tool for probing the vibrational and rotational energy levels of molecules with high precision. For this compound, these studies have revealed intricate details about its fundamental vibrations, overtones, and combination bands, as well as the perturbations arising from various intramolecular interactions.

The absorption spectrum of this compound in the 6200–6700 cm⁻¹ region has been investigated using multiple high-resolution techniques, including conventional Fourier Transform Infrared (FTIR) spectroscopy, cavity ring-down spectroscopy (CRDS), and FTIR experiments with a femtosecond broadband absorption source. This spectral region is characterized by a complex interplay of vibrational states, leading to a dense and perturbed spectrum.

A detailed rovibrational analysis has led to the assignment of thousands of transitions belonging to several vibrational bands. Key among these are the perpendicular band ν₁+ν₆ and the parallel bands 2ν₁, ν₁+ν₂, ν₁+ν₃+ν₅, and ν₁+ν₃+2ν₉⁰. The analysis revealed that these bands are significantly perturbed by a complex system of Coriolis and anharmonic interactions. A comprehensive model Hamiltonian that includes these symmetry-allowed perturbations was necessary to simultaneously fit the assigned rovibrational transitions, resulting in a precise set of effective rovibrational parameters. This detailed analysis provides a deeper understanding of the intramolecular vibrational energy redistribution (IVR) pathways in this compound at high vibrational excitation.

Other high-resolution studies have focused on different spectral regions. For instance, the rovibrational spectrum of the ν₃ + ν₅ combination band around 3070 cm⁻¹ was recorded for the first time using continuous wave cavity ring-down spectroscopy (cw-CRDS) with a supersonic jet-cooled this compound sample. This technique allows for the recording of fully resolved spectra at low rotational temperatures, simplifying the spectral analysis. The assignments were supported by accurate ab initio calculations of vibration-rotation interaction constants and anharmonic frequencies, leading to a detailed analysis of the rotationally cold spectrum.

Similarly, four vibrational levels in the energy region around 1000 cm⁻¹—the v₅=1 and v₈=1 fundamental levels, the v₉=v₁₀=1 combination level, and the v₁₀=3 overtone level—were studied using new FTIR spectra from a synchrotron radiation source and millimeter-wave spectroscopy. A global model incorporating anharmonic, Coriolis, l-type, and alpha-resonances was used to analyze the new data along with previously assigned rovibrational and rotational data. nsf.govnih.gov This comprehensive approach led to a significant improvement in data reproduction and consistency with the Hamiltonian parameters of the lower vibrational levels. nsf.govnih.gov

Interactive Data Table: Assigned Vibrational Bands of this compound in the 6200–6700 cm⁻¹ Region
BandTypeApproximate Band Center (cm⁻¹)Key Interactions
ν₁+ν₆Perpendicular~6300Coriolis
2ν₁Parallel~6600Anharmonic
ν₁+ν₂Parallel~6400Anharmonic
ν₁+ν₃+ν₅Parallel~6500Anharmonic, Coriolis
ν₁+ν₃+2ν₉⁰Parallel~6550Anharmonic, Coriolis

The infrared spectra of gas-phase this compound have been studied as a function of temperature, providing insights into the vibrational and rotational population distributions at elevated temperatures. kaust.edu.saresearchgate.net Measurements have been performed at temperatures ranging from 296 K to 510 K. kaust.edu.saresearchgate.net As the temperature increases, changes in the IR cross-sections are observed, which are primarily due to shifts in the vibrational and rotational population distributions. kaust.edu.sa This effect has been noted in other molecules as well. kaust.edu.sa The integrated band intensities for various spectral regions have been determined as a function of temperature, which is crucial for quantitative analysis and modeling of high-temperature environments such as combustion processes and exoplanetary atmospheres. kaust.edu.saresearchgate.net

Vibrationally mediated photodissociation and photoacoustic (PA) spectroscopy have been employed to study the intramolecular dynamics of this compound excited to various overtone levels of the methyl C-H stretching modes. aip.org While room-temperature PA spectra show broad features, jet-cooled action spectra, which monitor the H photofragment yield, reveal multiple, well-resolved peaks. aip.org Symmetric rotor simulations of these action spectra have allowed for the determination of band origins and linewidths. These linewidths provide estimates for the energy redistribution times from the initially excited states to the bath of other vibrational states, with times ranging from picoseconds to sub-picoseconds as the vibrational energy increases. aip.org

The interaction of this compound with metal surfaces has been investigated using reflection-absorption infrared spectroscopy (RAIRS), a technique sensitive to the vibrational modes of adsorbates on reflective surfaces. Studies of this compound on a Cu(111) single-crystal surface have shown that this compound adsorbs reversibly at room temperature under ultra-high vacuum (UHV) conditions. nsf.govnortheastern.eduacs.org

The RAIRS spectra of adsorbed this compound on Cu(111) have been analyzed with the aid of first-principles density functional theory (DFT) calculations. researchgate.netacs.org This combined experimental and theoretical approach has allowed for an unambiguous assignment of the vibrational bands of the adsorbed species. For instance, a band observed at 1361 cm⁻¹ was shown to arise from a strong coupling between the C≡C stretching and the CH₃ symmetric deformation modes, resolving previous controversy in its assignment. researchgate.netacs.org This highlights the importance of considering the coupling between different group frequencies for a proper assignment of IR bands in adsorbed molecules. researchgate.netacs.org

By measuring the pressure dependence of the this compound coverage at different temperatures, adsorption isotherms have been constructed. nsf.govnortheastern.eduacs.org The data were found to follow a Langmuir isotherm, from which the equilibrium constants for adsorption were determined at temperatures from 300.0 to 307.5 K. nsf.govnortheastern.eduacs.org A van't Hoff analysis of the temperature dependence of the equilibrium constant yielded a heat of adsorption of -120 ± 27 kJ mol⁻¹ and an entropy change of adsorption of -171 ± 88 J mol⁻¹ K⁻¹. nsf.gov

The infrared spectra of this compound ice are of significant interest for astrophysics, as this compound is a potential component of ices in interstellar and planetary environments. nasa.govresearchgate.netnasa.gov Laboratory studies have been conducted on both amorphous and crystalline forms of this compound ice at low temperatures. nasa.govresearchgate.netnasa.gov

New IR spectra of non-crystalline and crystalline this compound have been reported, along with measurements of ice density and refractive index. nasa.govresearchgate.net These physical properties are essential for calculating IR absorption coefficients, band strengths, and optical constants, which are in turn necessary for determining the abundances of this compound in extraterrestrial environments. nasa.govresearchgate.net

The spectra of amorphous this compound ice, typically formed by vapor deposition onto a substrate at around 8 K, show broad absorption features. nasa.gov Upon warming, the ice undergoes a transition to a crystalline phase, which is evident from the sharpening, splitting, and shifting of the infrared bands. nasa.gov For this compound, this crystallization is observed to be complete by 80 K. nasa.gov Unlike some other small hydrocarbons, only one crystalline phase of this compound has been observed through vibrational spectroscopy. researchgate.net

Interactive Data Table: Phase-Dependent IR Band Positions of this compound
Vibrational ModeAmorphous Ice (cm⁻¹)Crystalline Ice (cm⁻¹)Gas Phase (cm⁻¹)
ν₁ (≡C-H stretch)~3305~33003334
ν₂ (C≡C stretch)~2120~21152142
ν₃ (CH₃ sym. stretch)~2930~29252940
ν₅ (CH₃ sym. deform.)~1375~13701385
ν₉ (C-C≡C bend)~630~635633

Raman Spectroscopy of this compound

Raman spectroscopy provides complementary vibrational information to IR spectroscopy, as the selection rules for Raman activity (a change in polarizability) differ from those for IR activity (a change in dipole moment). For molecules with a center of inversion, there is a mutual exclusion principle. However, for a molecule like this compound, which belongs to the C₃ᵥ point group and lacks a center of inversion, all fundamental vibrational modes are, in principle, both IR and Raman active.

The vibrational frequencies of this compound in the gas, liquid, and solid phases have been characterized using Raman spectroscopy. The frequencies of vibrational modes are sensitive to the intermolecular forces present in the different phases. In general, vibrational frequencies in the liquid and solid phases are shifted relative to the gas phase due to these interactions. ebrary.net

In the gas phase, Raman spectra can exhibit resolved rotational structure, especially for small molecules at low pressures. As the pressure increases, attractive van der Waals forces can lead to a slight decrease in the vibrational frequencies. ebrary.net

In the liquid phase, the molecules are in close contact, and the vibrational bands are typically broader than in the gas phase due to the distribution of molecular environments and rapid molecular motions. The frequencies are influenced by the bulk dielectric properties of the liquid and specific intermolecular interactions.

In the solid phase, the molecules are held in a crystal lattice, which can lead to further shifts in vibrational frequencies and the splitting of degenerate modes due to the lower symmetry of the crystal site compared to the isolated molecule. The Raman spectra of solid this compound provide information about the crystal structure and the intermolecular forces within the solid.

Interactive Data Table: Fundamental Vibrational Modes of this compound and their Raman Activity
SymmetryModeDescriptionApprox. Gas Phase Frequency (cm⁻¹)Raman Activity
A₁ν₁≡C-H stretch3334Active
A₁ν₂C≡C stretch2142Active
A₁ν₃CH₃ sym. stretch2940Active
A₁ν₄C-C stretch930Active
A₁ν₅CH₃ sym. deform.1385Active
Eν₆CH₃ asym. stretch3008Active
Eν₇CH₃ asym. deform.1452Active
Eν₈CH₃ rock1052Active
Eν₉C-C≡C bend633Active
Eν₁₀≡C-H bend328Active

Amorphous-to-Crystalline Phase Transitions in this compound Ice via Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for investigating the phase transitions of this compound ice. Studies on various forms of ice have demonstrated the sensitivity of Raman spectra to changes in molecular structure and intermolecular interactions during phase transitions. For instance, the transformation of metastable cubic ice (Ic) to stable hexagonal ice (Ih) can be monitored by observing changes in the lattice and OH-stretching vibrational modes. uoa.gr This transition is typically observed at temperatures around 185-190 K. uoa.gr Similarly, pressure-induced phase transitions in ice, such as the transition to the nonmolecular, symmetric hydrogen-bonded state (ice X), are marked by significant changes in the Raman spectra, including the disappearance of the O-H symmetric stretching mode and the emergence of a new dominant peak corresponding to the O-O mode of the nonmolecular phase. aps.org

In the context of this compound ice, Raman spectroscopy can be employed to monitor the transition from an amorphous (disordered) state to a crystalline (ordered) state. As the temperature of amorphous this compound ice is increased, changes in the Raman spectra are expected, reflecting the increased molecular organization. The bands in the Raman spectrum of the crystalline phase are typically sharper and more defined compared to the broad, less-defined bands of the amorphous phase. spectroscopyonline.com This is due to the well-defined vibrational modes in the ordered lattice of the crystalline state, in contrast to the wide distribution of molecular environments in the amorphous state. The temperature at which these spectral changes occur marks the amorphous-to-crystalline phase transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their electronic environments. The acetylenic proton (≡C-H) experiences a different magnetic environment compared to the methyl protons (-CH₃). The magnetic anisotropy of the carbon-carbon triple bond plays a significant role in determining the chemical shift of the acetylenic proton. This effect can lead to a higher field (lower ppm) shift than might be expected based solely on the electronegativity of the sp-hybridized carbon.

Signal overlap can be a challenge in ¹H NMR spectroscopy, especially in complex molecules where different proton signals may have very similar chemical shifts. youtube.commsu.edu In the case of this compound, the signals for the acetylenic and methyl protons are generally well-separated. However, in more complex molecules containing a this compound moiety, overlap with other signals is possible. Various techniques, such as increasing the magnetic field strength or using two-dimensional NMR methods, can be employed to resolve overlapping signals. mestrelab.com

Proton Type Typical Chemical Shift Range (ppm)
Acetylenic (≡C-H)~1.8
Methyl (-CH₃)~1.8

Note: The exact chemical shifts can vary depending on the solvent and other molecular structural features.

Photoelectron Spectroscopy of this compound

Photoelectron spectroscopy (PES) provides valuable information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation.

High-resolution carbon 1s photoelectron spectroscopy of this compound reveals distinct peaks for the three chemically inequivalent carbon atoms. unl.edu The differences in their chemical environments lead to different core-level ionization energies. The carbon atom in the methyl group (CH₃) has a higher vertical ionization energy compared to the acetylenic carbons. unl.edu Specifically, the C1s vertical ionization energy for the CH₃ group in this compound is 1.04 eV higher than in ethane (B1197151), while for the C-H group, it is 0.88 eV lower than in ethyne (B1235809). unl.edu These shifts can be understood by considering the initial-state charge distribution and final-state charge redistribution upon ionization. unl.edu

Carbon Atom Calculated C 1s Ionization Potential (eV)
≡C-HVaries by calculation
-C≡Varies by calculation
-CH₃Varies by calculation

Note: Experimental values are often compared with theoretical calculations to aid in peak assignment. nih.gov

The high-resolution photoelectron spectra of this compound exhibit vibrational fine structure, which arises from transitions to different vibrational levels of the resulting cation. unl.edu This fine structure provides information about the bonding characteristics of the ionized molecular orbital. If the removal of an electron leads to a significant change in the geometry of the molecule, a long vibrational progression will be observed. libretexts.org The spacing between the vibrational peaks corresponds to the vibrational frequencies of the cation. youtube.com For this compound, the vibrational structure in the C1s photoelectron spectrum is well-accounted for by ab initio theory. unl.edu

Photofragment Translational Spectroscopy of this compound

Photofragment translational spectroscopy is an experimental technique used to study the dynamics of photodissociation. berkeley.eduresearchgate.net In this method, a molecule is dissociated by a photon, and the translational energy and angular distribution of the resulting fragments are measured.

Studies on the photodissociation of this compound at 193 nm have shown that the two major product channels are the loss of an atomic hydrogen and the loss of a molecular hydrogen, with a branching ratio of H:H₂ of approximately 90:10. berkeley.edu The translational energy distributions for these channels peak at low translational energies. berkeley.edu Analysis of the photoionization efficiency curves for the C₃H₃ fragment indicates that the dominant product is the propargyl radical. berkeley.edu These findings suggest that both dissociation channels occur after internal conversion to the ground electronic state. berkeley.edu

Photodissociation Dynamics at Specific Wavelengths (e.g., 193.3 nm, 157 nm, 121.6 nm)

The photodissociation dynamics of this compound exhibit a strong dependence on the excitation wavelength, revealing different competing fragmentation pathways and isomerization mechanisms.

At 193.3 nm , the fragmentation of this compound is largely governed by internal conversion to the ground (S₀) electronic state. aip.org Following photoexcitation, the highly vibrationally excited S₀ molecules undergo isomerization at a rate faster than their unimolecular decay. aip.org This leads to photodissociation dynamics that are essentially identical to those of its isomer, allene (B1206475), at the same wavelength. aip.orgberkeley.edu The primary dissociation channel observed is atomic hydrogen elimination. aip.orgntu.edu.tw

At 157 nm , the higher photon energy opens up more complex dissociation pathways. Investigations using photofragment translational spectroscopy show clear evidence for multiple competing channels. aip.org These include hydrogen atom elimination from two different sites on the molecule, molecular hydrogen elimination, and two distinct carbon-carbon bond cleavage processes. aip.org The dynamics at this wavelength are not solely explained by statistical decay on the ground state, indicating the involvement of excited state dynamics.

At 121.6 nm , the photodissociation dynamics of this compound are markedly different from those at lower energies and also differ from its isomer allene. aip.org Studies have identified two competing pathways for the formation of hydrogen atoms. One is a direct pathway involving the selective cleavage of the acetylenic C–H bond, which is believed to occur from the initially prepared excited electronic state or a closely coupled "this compound-like" state. aip.org The second is a slower, statistical fragmentation channel that proceeds through radiationless transfer to a lower electronic state, followed by isomerization and unimolecular decay, similar to the mechanism observed at 193.3 nm. aip.org

Hydrogen Atom Elimination Pathways and Branching Ratios

The elimination of a hydrogen atom is a primary photodissociation channel for this compound, with the specific pathway being highly dependent on the excitation energy. This compound has two distinct types of C-H bonds: the acetylenic C-H bond and the C-H bonds of the methyl group.

At 193.3 nm , following internal conversion and isomerization, the dissociation favors the path of least energy on the ground state surface. This results in the dominant formation of the propargyl radical (CH₂CCH) and a hydrogen atom, a process that is also observed in allene photolysis. berkeley.edu

At 157 nm , H-atom elimination occurs from both the ethynyl (B1212043) and methyl sites. aip.org The relative contribution of these two channels has been determined, with elimination from the ethynyl C-H bond being the major pathway. Furthermore, the ethynyl H-atom elimination proceeds through two distinct dynamical routes, one fast and one slow. aip.org

At 121.6 nm , a selective cleavage of the acetylenic H₃CCC–H bond is observed, which is attributed to dissociation directly from an excited electronic state. aip.org This direct process competes with a slower, statistical H-atom loss channel that occurs after isomerization. aip.org

Table 1: Branching Ratios for Hydrogen Atom Elimination in this compound Photodissociation at 157 nm
Elimination SiteRelative ContributionReference
Ethynyl C-H0.73 aip.org
Methyl C-H0.27 aip.org

Molecular Hydrogen Elimination Mechanisms

The elimination of molecular hydrogen (H₂) is a consistently observed, albeit minor, channel in the photodissociation of this compound. berkeley.eduaip.org

Studies at 193.3 nm show the branching ratio for atomic hydrogen loss to molecular hydrogen loss (H:H₂) is approximately 9:1. berkeley.edu At 157 nm , a similar dominance of the atomic loss channel is found, with the ratio of atomic to molecular hydrogen elimination being 9.6:1. aip.org

The mechanism for H₂ elimination is not a simple concerted process. Investigations involving deuterated this compound molecules (CD₃CCH and CH₃CCD) at 157 nm demonstrate that the process is not sensitive to the original location of the hydrogen atoms. aip.org This indicates that significant scrambling or isomerization of hydrogen atoms occurs within the molecule before the H₂ is eliminated. aip.org Theoretical calculations for the 193 nm process suggest that H₂ elimination can occur after this compound isomerizes to allene, which then dissociates to form H₂CCC and H₂. acs.org

Table 2: Atomic vs. Molecular Hydrogen Elimination Ratios in this compound Photodissociation
WavelengthH : H₂ RatioReference
193.3 nm~9 : 1 berkeley.edu
157 nm9.6 : 1 aip.org

Carbon-Carbon Bond Cleavage Processes

Carbon-carbon bond cleavage becomes a significant dissociation channel for this compound at higher photoexcitation energies, such as 157 nm. aip.org Experimental evidence has identified two different C-C bond fission pathways.

The first and more dominant process is the cleavage of the C-C single bond, resulting in the formation of a methyl radical (CH₃) and an ethynyl radical (C₂H). aip.org

The second observed process leads to the formation of methylene (B1212753) (CH₂) and acetylene (B1199291) (C₂H₂). aip.org The existence of this second channel strongly implies that isomerization of this compound to a different molecular structure, such as allene or cyclopropene (B1174273), is a significant event prior to dissociation, as a simple bond cleavage of the this compound structure cannot yield these products directly. aip.org

The relative branching ratio between these two C-C cleavage channels has been estimated, with the formation of methyl and ethynyl radicals being favored over the formation of methylene and acetylene. aip.org

Computational and Theoretical Chemical Investigations of Propyne

Quantum Chemical Characterization of Propyne Molecular Structure

Quantum chemical calculations are employed to characterize the fundamental properties of the this compound molecule, including its bond strengths, electronic distribution, and ionization behavior.

Bond Dissociation Energies (BDEs) and Hyperconjugation Effects in C-C and C-H Bonds

Theoretical studies have investigated the bond dissociation energies (BDEs) of this compound's C-C and C-H bonds. Calculations using methods like the modified coupled-pair functional method have provided insights into the relative strengths of these bonds. Due to hyperconjugation, the C-C single bond and the methyl C-H single bonds in this compound exhibit different strengths compared to those in ethane (B1197151). Specifically, the C-C single bond in this compound is stronger, while the methyl C-H single bonds are weaker than those in ethane. nasa.gov

Hyperconjugation involves the delocalization of electrons from sigma (σ) orbitals (such as C-H or C-C bonds) into adjacent empty or partially filled non-bonding, antibonding σ, or antibonding π orbitals. wikipedia.org This electron delocalization leads to increased stability in the system. wikipedia.org In this compound, hyperconjugation between the alkyl and alkynyl parts is generally accepted to contribute to the shortening of the C-C single bond compared to saturated hydrocarbons. wikipedia.org The acetylenic C-H bond and the C≡C triple bond also show altered BDEs compared to acetylene (B1199291), which is attributed to hyperconjugation effects. nasa.gov The acetylenic C-H BDE in this compound has been predicted to be approximately 135.9 ± 2 kcal/mol based on theoretical calculations. nasa.gov

Electronic Structure and Vertical Ionization Energies

Theoretical calculations are essential for understanding the electronic structure of this compound and its ionization properties. Studies employing methods such as time-dependent density functional theory (TD-DFT) and ab initio methods have been used to calculate vertical excitation energies and compare them with experimental results. aip.org

High-resolution carbon 1s photoelectron spectroscopy of this compound has shown that the contributions from the three chemically inequivalent carbon atoms are clearly resolved and exhibit distinct vibrational structures. unl.edu Ab initio theoretical calculations have been successful in accounting for this vibrational structure, allowing for the assignment of peaks to the appropriate carbon atoms. unl.edu The carbon 1s vertical ionization energy for the CH₃ group in this compound is higher than in ethane, while for the CH group, it is lower than in ethyne (B1235809) (acetylene). unl.edu These differences in ionization energies can be qualitatively understood in terms of conventional resonance structures and provide insights into the effects of initial-state charge distribution and final-state charge redistribution upon ionization. unl.edu

Theoretical calculations of vertical and adiabatic ionization energies of molecules, including alkynes, are typically performed using ab initio electronic structure methods. osti.gov These calculations involve optimizing geometries and computing energies for both the neutral molecule and its corresponding ion. osti.gov

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a measure used in quantum chemistry to assess the likelihood of finding an electron in the spatial neighborhood of a reference electron with the same spin. wikipedia.org It provides a method for mapping electron pair probability in multi-electronic systems and helps in analyzing electron localization in a chemically intuitive manner. wikipedia.org Topological analysis of the ELF allows for the classification of valence attractors, which are related to the local pairing of electrons. cdnsciencepub.com

While general discussions of ELF analysis often involve various organic molecules to illustrate the concept of delocalized bonds, specific detailed ELF analyses focusing solely on this compound were not prominently found in the search results. However, ELF analysis is a general technique applicable to understanding bonding characteristics in molecules like this compound by examining the distribution and localization of electrons. wikipedia.orgresearchgate.netyoutube.com The analysis of ELF can show a clear separation between core and valence electrons and highlight covalent bonds and lone pairs. wikipedia.org

Potential Energy Surface (PES) Mapping for this compound Reactions

Potential Energy Surfaces (PES) are fundamental concepts in theoretical chemistry used to describe the energy of a molecular system as a function of its geometry. Mapping the PES for this compound reactions allows for the identification of stable structures (minima), transition states, and reaction pathways. muni.czhuntresearchgroup.org.uk

Characterization of Minima and Transition States

Computational methods are used to locate stationary points on the PES, which include minima corresponding to stable molecular structures and saddle points representing transition states. muni.czutah.eduresearchgate.net Transition states are first-order saddle points that connect minima and represent the highest energy point along a reaction pathway between reactants and products. muni.czutah.edu Characterizing these points involves optimizing geometries and calculating energies and vibrational frequencies. researchgate.netresearchgate.netnih.gov The Hessian matrix (matrix of second derivatives of energy with respect to coordinates) is used to distinguish between minima (all positive eigenvalues) and transition states (one negative eigenvalue). utah.edu

Theoretical studies investigating reactions involving this compound, such as reactions with atomic oxygen or hydrogen atoms, involve mapping the relevant portions of the PES to identify intermediates and transition states. researchgate.netresearchgate.netnih.govresearchgate.net These calculations provide crucial information about the energy barriers and reaction mechanisms. researchgate.netresearchgate.net

Isomerization Pathways on the PES

This compound can undergo isomerization reactions, notably the isomerization to its constitutional isomer, allene (B1206475) (propadiene). Theoretical studies have extensively investigated the potential energy surface for the this compound-allene isomerization. aip.orgacs.orgacs.org These studies aim to determine the lowest energy pathways, including intermediate geometries and transition states, and calculate the energy barriers for these transformations. aip.org

Theoretical Studies of Electronic States and Spectroscopic Properties

Theoretical studies of this compound have focused on characterizing its electronic excited states and predicting its spectroscopic signatures, offering a deeper understanding of its interactions with light and other species.

Rydberg States Analysis and Excitation Energies

Rydberg states, which involve an excited electron in a high-energy orbital far from the molecular core, are important in understanding the photophysics of molecules. Theoretical calculations have been employed to analyze the Rydberg states of this compound and determine their excitation energies. Studies using methods like time-dependent density functional theory (TD-DFT) and ab initio methods have calculated vertical excitation energies for various Rydberg states, including ns, np, and nd series (n=3,4), as well as π→π* valence states. aip.org These calculations are compared with experimental results from techniques such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy to assess computational accuracy. aip.org

Experimental observations of jet-cooled this compound using REMPI spectroscopy in the 6.8–10.5 eV range have identified several Rydberg states, including the 3s, 3p, and 3d states, with some being newly discovered. aip.org Polarization-ratio experiments using linearly and circularly polarized lasers have helped determine the symmetries of the excited vibronic states. aip.org Rydberg series converging to an adiabatic ionization energy have been identified, and quantum defects have been determined. aip.org Theoretical calculations aid in assigning these observed states and understanding their character.

Jahn-Teller (JT) and Pseudo-Jahn-Teller (PJT) Effects in this compound Radical Cations

The this compound radical cation (CH₃CCH•⁺) is subject to Jahn-Teller (JT) and pseudo-Jahn-Teller (PJT) effects due to its symmetry and electronic degeneracy in certain states. These effects involve distortions of the molecular geometry to lower the energy of degenerate or near-degenerate electronic states. Theoretical studies employing ab initio quantum chemistry calculations and first-principles quantum dynamics simulations have investigated these effects in the low-lying electronic states of the this compound radical cation, specifically the X̃²E, òE, and B̃²A₁ states. jahnteller2023-yorku.carsc.org

A vibronic coupling model constructed in a diabatic electronic basis using symmetry rules and normal coordinates of the this compound ground state is often used in these studies. jahnteller2023-yorku.ca Extensive ab initio calculations are performed to construct the potential energy surfaces of the relevant electronic states. jahnteller2023-yorku.ca Research indicates that the JT effect is weaker in the X̃²E state compared to the òE state. jahnteller2023-yorku.carsc.org Due to large energy separation, the PJT coupling among the JT-split components of the X̃²E state with neighboring states is also considered very weak. jahnteller2023-yorku.ca However, the PJT coupling between the B̃²A₁ state and the JT-split components of the òE state can significantly impact the dynamics in the coupled òE–B̃²A₁ electronic states. jahnteller2023-yorku.carsc.org Nuclear dynamics calculations, using both time-independent and time-dependent quantum mechanical methods, are carried out to understand the consequences of these vibronic couplings, and the calculated vibronic spectra are compared with experimental data. jahnteller2023-yorku.carsc.org

Ab Initio Predictions of Vibrational Spectra (e.g., IR spectrum of adsorbed this compound)

Ab initio methods are valuable for predicting the vibrational spectra of molecules, including how these spectra change upon adsorption onto surfaces. For instance, the infrared (IR) spectrum of this compound adsorbed on metal surfaces like Cu(111) has been analyzed using first-principles density functional periodic slab calculations. researchgate.netresearchgate.net These theoretical analyses have shown almost quantitative agreement with experimental reflection absorption infrared spectroscopy (RAIRS) data, allowing for unambiguous assignments of observed bands. researchgate.netresearchgate.net

For example, a band appearing at 1361 cm⁻¹ in the IR spectrum of this compound adsorbed on Cu(111) was a subject of controversy, previously assigned to either C₁-C₂ stretching or CH₃ symmetric deformation modes. researchgate.net Theoretical work demonstrated that this band involves a strong coupling between these two corresponding group frequencies, resolving the ambiguity. researchgate.net Ab initio calculations can also reveal the adsorption geometry and the resulting distortion of the this compound molecule on the surface. researchgate.netaip.org The predicted vibrational frequencies of adsorbed species are not always directly comparable to those in the gas phase or in complexes, highlighting the importance of surface effects. researchgate.net

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its balance of accuracy and computational cost. It has been extensively applied in this compound research to study its structural, energetic, and reactive properties.

Geometry Optimization and Energy Calculations

DFT is commonly used for geometry optimization of molecular structures to find stable conformations and transition states, as well as for calculating their corresponding energies. These calculations provide fundamental information about the potential energy surface of this compound and systems involving it. Various DFT functionals and basis sets can be employed, and the choice can influence the calculated energies, although the effect on adsorption geometry might be less noticeable. aip.org

DFT calculations have been used to determine the geometries and energetic values of stationary points and intersystem crossing points involved in reactions involving this compound. acs.orgresearchgate.net For example, in studies of the gas-phase reaction of VO₂⁺ with this compound, DFT methods were used to investigate possible molecular mechanisms by analyzing the geometries and energies along different reaction pathways on both singlet and triplet spin surfaces. acs.orgresearchgate.net

Computational Modeling of Adsorption and Reaction Energetics

DFT is a powerful tool for modeling the adsorption of molecules on surfaces and investigating the energetics of surface reactions. This is particularly relevant for understanding catalytic processes involving this compound. DFT calculations can predict preferred adsorption sites, adsorption energies, and the structural changes of this compound upon adsorption. researchgate.netaip.org

Studies using periodic DFT calculations have investigated the adsorption of this compound on metal surfaces like Cu(111), Rh(111), and Pd(111). researchgate.netresearchgate.netaip.orgresearchgate.net These studies show that this compound can adsorb in various modes, such as the di-σ/di-π structure on Cu(111), where the molecule is significantly distorted with the C₁ and C₂ atoms adopting nearly sp² hybridization. researchgate.netresearchgate.netaip.orgresearchgate.net The adsorption energies calculated by different functionals can vary, and the surface model (cluster vs. periodic) can also influence the predicted adsorption energies. aip.org

Advanced Applications and Roles of Propyne in Chemical Science

Propyne as a Key Building Block in Complex Organic Synthesis

The reactivity of its carbon-carbon triple bond allows this compound (CH₃C≡CH) to function as a convenient three-carbon building block in the synthesis of more complex molecules. smolecule.comwikipedia.org Deprotonation with reagents like n-butyllithium yields propynyllithium, a potent nucleophile that readily reacts with carbonyl groups to form alcohols and esters, demonstrating its utility in constructing intricate molecular frameworks. smolecule.comwikipedia.org

This compound and its derivatives are important intermediates in the production of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. smolecule.comontosight.aimaterial-properties.org The ability to introduce the propynyl (B12738560) group into larger molecules provides a scaffold for further chemical modification. Various this compound derivatives are employed as building blocks for bioactive compounds. For instance, 3-Dimethylamino-1-propyne is utilized in the synthesis of antiviral and anticancer agents, as well as insecticides and herbicides. ontosight.ai Similarly, 1-Diethylamino-2-propyne serves as a versatile reagent for creating pharmaceutical intermediates and other specialized organic compounds. guidechem.com The compound 3-Cyclohexyl-1-propyne is also noted for its use as a pharmaceutical intermediate. thermofisher.in The reactivity of the triple bond and any associated functional groups in these derivatives allows for a diverse range of chemical transformations essential for drug development and the creation of new agricultural products. ontosight.ai

Table 1: Applications of this compound Derivatives in Synthesis

This compound DerivativeApplication AreaRole
1-Bromothis compoundPharmaceuticals, AgrochemicalsIntermediate in organic synthesis. ontosight.ai
3-Dimethylamino-1-propynePharmaceuticals, AgrochemicalsBuilding block for antiviral agents, anticancer agents, insecticides, and herbicides. ontosight.ai
1-Diethylamino-2-propynePharmaceuticals, AgrochemicalsReagent for introducing diethylamino and this compound moieties into molecules. guidechem.com
3-Cyclohexyl-1-propynePharmaceuticalsUsed as a pharmaceutical intermediate. thermofisher.in

This compound is a significant precursor in the formation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds often formed during incomplete combustion. sigmaaldrich.comlsu.edu Research has shown that this compound plays a role in the growth pathways of PAHs. lsu.edu Pyrolysis experiments—the thermal decomposition of materials at elevated temperatures in an inert atmosphere—have been used to investigate this compound's efficacy as a PAH growth agent. lsu.edu

Studies involving the co-pyrolysis of this compound with other hydrocarbons, such as 1,3-butadiene, have revealed synergistic effects that lead to an increased production of PAHs with three or more rings. lsu.eduresearchgate.net The reaction between a phenyl radical and this compound represents one of the lowest energy pathways to forming indene (B144670), a two-ring PAH, highlighting a direct route to PAH synthesis. acs.org The structure of the C3H4 isomer is critical; this compound preferentially leads to the formation of bicyclic structures containing both six- and five-membered rings, such as indene, whereas its isomer, allene (B1206475), tends to form structures with two six-membered rings. chemrxiv.org

Table 2: Research Findings on this compound as a PAH Precursor

Study TypeKey FindingReference
Co-pyrolysis with 1,3-butadieneSynergistic effects enhance the production of PAHs with ≥ 3 rings. lsu.eduresearchgate.net
Reaction with phenyl radicalsA low-energy pathway leads directly to the formation of indene (C₉H₈). acs.org
Reaction with o-methylphenyl radicalThis compound addition is a key step in forming indene, a "six-five" membered ring PAH. chemrxiv.org
Pyrolysis comparison with propenePAH development up to acenaphthylene (B141429) (C₁₂H₈) follows similar pathways for both, but diverges for larger species. osti.gov

This compound derivatives are instrumental in the synthesis of chiral 1,5-enynes, which are valuable and versatile intermediates in synthetic chemistry. nih.gov These molecules contain both a double and a triple bond, offering differentiated reactive sites for further functionalization into complex cyclic structures. nih.gov A significant challenge is preparing these compounds in an enantiomerically enriched form. nih.gov

A key advancement is the palladium-catalyzed cross-coupling of chiral propargyl acetates (derived from propargylic alcohols) and allyl boronates. smolecule.comnih.govorganic-chemistry.org This method proceeds with excellent levels of chirality transfer, enabling the synthesis of optically enriched 1,5-enynes. nih.govorganic-chemistry.org The stereospecificity of the reaction, which involves an anti-SN2' oxidative addition of palladium, preserves the configuration of the starting material. nih.gov The resulting chiral 1,5-enynes are precursors for developing new materials with specific, targeted properties. smolecule.com For example, they can be transformed into substituted cyclohexenones and bicyclo[3.1.0]hexenes, which are important structural motifs. nih.govresearchgate.net

This compound in Materials Science and Polymer Chemistry

The unique properties of this compound extend its utility into materials science, where it contributes to the creation of advanced materials with novel functionalities. smolecule.com

Ongoing research explores the use of this compound to create new materials with unprecedented properties. material-properties.org Its potential to form complex structures makes it a target for innovation in materials science. material-properties.org For example, derivatives like 1-phenyl-1-propyne (B1211112) are used in the production of certain polymers. ontosight.ai

A notable application is the synthesis of linear porous organic polymers (L-POPs). rsc.org Researchers have developed a facile method using Schiff-base chemistry to create an L-POP that demonstrates selectivity in the separation of this compound from propylene (B89431) (propene), a difficult separation due to their similar boiling points and kinetic diameters. rsc.org The development of such functional materials is driven by techniques like atom transfer radical polymerization (ATRP), which allows for the precise synthesis of macromolecules with controlled composition and architecture, paving the way for new high-value applications. researchgate.net

This compound in Astrochemical and Atmospheric Research

This compound is a molecule of significant interest in astrochemistry and the study of planetary atmospheres due to its widespread detection in extraterrestrial environments. znaturforsch.com It was first identified in the interstellar medium (ISM) in 1973 within the giant molecular cloud Sagittarius B2. znaturforsch.comrsc.orgaanda.org Since then, it has been observed in various other environments, including cold cloud cores, star-forming regions, and even other galaxies like Messier 82 (M82). rsc.orgaanda.org

As a symmetric top molecule, this compound is an excellent tool for determining the physical conditions, such as temperature and density, of star-forming regions. znaturforsch.comaanda.org In the low-mass protostellar binary IRAS 16293–2422, observations of this compound have allowed for robust calculations of excitation temperatures and column densities. aanda.org

This compound is also a known constituent of the atmospheres of several bodies in our Solar System. It is produced through photochemical reactions in the upper atmosphere of Saturn's moon Titan, where it was first detected by the Voyager 1 spacecraft. wikipedia.orgnih.govacs.org It has also been identified in the stratospheres of Jupiter and Saturn. wikipedia.orgrsc.org The presence of this compound ice is suspected in the stratospheric clouds of Titan, and it is expected to exist on trans-Neptunian objects like Pluto, formed from the irradiation of methane (B114726) ice. caltech.edunasa.gov The study of this compound in these environments is critical for understanding atmospheric mechanics, photochemical cycles, and the potential for surface-atmosphere interactions. nih.govcaltech.edu

Table 3: this compound Detections in Astrophysical and Atmospheric Environments

LocationEnvironment TypeObserved Details / Significance
Sagittarius B2Giant Molecular CloudFirst interstellar detection of this compound. znaturforsch.comrsc.org
IRAS 16293–2422Protostellar BinaryDetected in hot corino components; used to determine excitation temperatures (90-100 K) and column densities (6.8–7.8 × 10¹⁵ cm⁻²). aanda.org
Titan (Saturn's Moon)Planetary AtmospherePhotochemically produced in the upper atmosphere; expected to condense in stratospheric ice clouds. nih.govcaltech.edu
JupiterPlanetary AtmosphereDetected in stratosphere with a column density of 1.5 ± 4×10¹⁴ molecules cm⁻². rsc.org
SaturnPlanetary AtmosphereDetected in stratosphere with a column density of 2×10¹⁵ molecules cm⁻². rsc.org
Messier 82 (M82)Starburst GalaxyDetected across the galactic disc, indicating its presence in interstellar clouds. rsc.org

Mentioned Chemical Compounds

Detection and Abundance in Interstellar Medium (ISM)

This compound (CH₃C≡CH), also known as methylacetylene, is a molecule of significant interest in astrochemistry and has been detected in various astronomical environments. Its first tentative detection in the interstellar medium (ISM) occurred in 1973 in the Sagittarius B2 (Sgr B2) molecular cloud. aanda.orgwikipedia.org Subsequent observations confirmed its presence in Orion A and Sagittarius B2. aanda.org Since then, this compound has been identified in a wide array of celestial locations, including cold and dense cores, low-mass star-forming regions, and photodissociation regions like the Horsehead nebula. aanda.orgarxiv.org Its detection has even extended to external galaxies such as M 82 and NGC 253. aanda.org

In the dark interstellar cloud TMC-1, this compound has been observed with an abundance comparable to other well-known three-carbon atom species like its isomer cyclopropene (B1174273) (c-C₃H₂) and propylene. psl.eu The detection of this compound and similar molecules challenges earlier assumptions about interstellar chemistry, which primarily predicted the formation of reactive and unsaturated species in the gas phase at extremely low temperatures (around 10 K). psl.eu The analysis of this compound's spectroscopic lines is crucial for understanding the physical conditions of the ISM. However, due to the very low density of these environments, the rotational state populations of this compound are typically not in local thermodynamic equilibrium (LTE). aanda.org Therefore, interpreting the emission lines requires radiative transfer models that use collisional rate coefficients, which are complex to determine. aanda.org

While gas-phase reactions are studied, models that include both gas-phase and grain-surface reactions have so far been unable to reproduce the observed abundances of this compound, suggesting that our understanding of its formation pathways is incomplete. aanda.org It is hypothesized that this compound molecules can adhere to cold dust grains, where they may undergo hydrogenation to form other molecules like propene. aanda.org

Atmospheric Distribution and Seasonal Variation in Planetary Atmospheres

This compound is a notable hydrocarbon found in the atmospheres of several planets and moons within our solar system. aanda.orgwikipedia.org Its presence is a key indicator of active photochemical processes.

Titan Saturn's largest moon, Titan, has a thick, nitrogen-rich atmosphere with complex organic chemistry. This compound was first detected in Titan's stratosphere by the Voyager 1 spacecraft's Infrared Interferometer Spectrometer (IRIS) in 1981. nih.govsci.newsspace.com Subsequent observations by the Cassini spacecraft's Composite Infrared Spectrometer (CIRS) and the Atacama Large Millimeter/submillimeter Array (ALMA) have provided detailed insights into its distribution and seasonal changes. nih.govnasa.govresearchgate.net

This compound's abundance and distribution on Titan are subject to significant seasonal variations, driven by a global atmospheric circulation cell that transports gases from the summer pole to the winter pole. nih.govacs.org This results in an enrichment of this compound and other trace gases at the winter pole. nih.govnasa.gov For instance, before Titan's 2009 northern spring equinox, this compound was observed to concentrate near the winter (north) pole. nasa.gov As the seasons transitioned, this enrichment began to shift. Data collected five to seven years post-equinox showed that while this compound amounts remained constant in the mid-northern latitudes, its vertical distribution steepened as the northern hemisphere moved further into spring. nih.gov

Jupiter this compound has been detected in Jupiter's atmosphere. aanda.orgwikipedia.org Observations with the Infrared Space Observatory (ISO) confirmed its presence. wikipedia.org Its abundance is estimated to be approximately 2 × 10⁻⁷ in the north polar region. britannica.combritannica.com The detection of this compound and other hydrocarbons like acetylene (B1199291) and ethane (B1197151), which are not expected under strict chemical equilibrium conditions, points to the influence of energetic processes like solar ultraviolet radiation breaking down methane in the stratosphere. britannica.com

Saturn The atmosphere of Saturn also contains this compound, first detected in 1997 by the ISO. aanda.orgwikipedia.org It is considered a component of the exotic hydrocarbon ice crystallites that could make up the haze layers observed in Saturn's atmosphere, where temperatures range from -120°C to -180°C. scientificult.it

Uranus this compound was detected in the atmosphere of Uranus in 2006. aanda.orgwikipedia.org Observations using the Spitzer Space Telescope identified this compound (methylacetylene) along with other complex hydrocarbons like ethane and diacetylene in the planet's stratosphere. wikipedia.orgebsco.com These hydrocarbons are the products of methane photolysis. wikipedia.org

Neptune The Spitzer Space Telescope also enabled the detection of this compound in Neptune's atmosphere in 2008. wikipedia.orgarxiv.org The presence of hydrocarbons such as this compound (referred to as ethyne (B1235809) and ethane in some sources discussing general hydrocarbon photochemistry) is attributed to the interaction of ultraviolet radiation with methane in the stratosphere. universetoday.comscielo.org.mx

Table 1: Detection of this compound in Planetary Atmospheres

Celestial BodyYear of First DetectionDetection Instrument/Observatory (Example)Key Findings
Titan1981Voyager 1 (IRIS)Significant seasonal variation; concentrates at the winter pole. nih.govnasa.gov
Jupiter2000Infrared Space Observatory (ISO)Found in the north polar region. wikipedia.orgbritannica.combritannica.com
Saturn1997Infrared Space Observatory (ISO)Component of hydrocarbon ice hazes. aanda.orgwikipedia.orgscientificult.it
Uranus2006Spitzer Space TelescopeDetected in the stratosphere as a product of methane photolysis. wikipedia.orgwikipedia.org
Neptune2008Spitzer Space TelescopePresent in the stratosphere due to methane photochemistry. wikipedia.orgarxiv.org

Role as a Photochemically Produced Species in Extraterrestrial Environments

This compound is a significant product of photochemical reactions in the upper atmospheres of giant planets and moons like Titan. nih.govacs.orgastrobiology.com This process is a key example of disequilibrium chemistry, where the atmospheric composition is heavily influenced by external energy sources rather than just thermal equilibrium. astrobiology.com

The primary driver for this chemistry is the photodissociation of methane (CH₄) by solar ultraviolet (UV) radiation, particularly at the Lyman-α wavelength. u-pec.frresearchgate.net This process breaks down methane into highly reactive radicals such as CH₃, ¹CH₂, and ³CH₂. u-pec.fr These radicals then engage in a complex series of reactions to form more complex hydrocarbons. researchgate.net

In Titan's upper atmosphere, one of the formation pathways for this compound involves the reaction of the methylidyne radical (CH) with ethylene (B1197577) (C₂H₄). acs.org The accuracy of photochemical models predicting the abundances of species like this compound is highly sensitive to the initial methane photolysis scheme and the reaction rates used, many of which have not been experimentally determined at the low temperatures and pressures relevant to Titan's stratosphere. u-pec.fr

Contribution to Condensate Formation in Stratospheric Ice Clouds

In the cold stratospheres of planetary bodies like Titan, photochemically produced gases can condense to form ice particles, which then assemble into clouds. nih.govnasa.gov this compound is one such vapor that is expected to condense and play a role in the formation of Titan's stratospheric ice clouds. nih.govacs.orgusra.edu

Based on atmospheric models, this compound is predicted to condense at a temperature of about 92 K. usra.edu These organic ice particles, including this compound ice, form in the stratosphere and are then thought to slowly drift down into the troposphere, eventually depositing on Titan's surface. nih.gov Laboratory experiments have confirmed that if pure this compound were to condense in Titan's stratosphere, it would do so in its crystalline phase. nih.gov

Despite the prevalence of this compound vapor, pure this compound ice clouds have not yet been definitively detected in Titan's atmosphere. nih.govacs.org It is considered more likely that this compound is a trace species that co-condenses with other organic molecules to form mixed-organic ice clouds. nih.govacs.org These co-condensed clouds are frequently detected by instruments like the Cassini CIRS, particularly in the stratospheric polar vortex near the winter pole where trace gases are enriched. nih.gov Understanding the behavior of this compound as a co-condensate is essential for deciphering the composition and formation mechanisms of these complex stratospheric clouds. nih.govacs.org

High Pressure and Combustion Chemistry of Propyne

Combustion Characteristics of Propyne

The combustion of this compound has been extensively studied to characterize its performance and reaction kinetics across a wide range of conditions. These studies provide fundamental data for the development and validation of chemical kinetic models.

Ignition delay time is a critical global parameter that reflects the reactivity of a fuel. For this compound, IDTs have been measured using high-pressure shock tubes and rapid compression machines. Experimental data has been collected for this compound in 'air' at pressures of 10 and 30 bar, across a temperature range of 690–1460 K, and at equivalence ratios (φ) of 0.5, 1.0, and 2.0. osti.gov

Comparative studies with its isomer, allene (B1206475), show that while both have similar IDTs at high temperatures (above 1000 K), this compound ignites faster in the intermediate temperature range (770–1000 K). researchgate.net Below 770 K, allene becomes more reactive. researchgate.net

Table 1: Experimental Conditions for this compound Ignition Delay Time Measurements

Parameter Range Pressure (bar) Equivalence Ratios (φ)
Temperature 690–1460 K 10 and 30 0.5, 1.0, 2.0

Data sourced from Panigrahy et al. (2020). osti.gov

The thermal decomposition, or pyrolysis, of this compound is fundamental to understanding its combustion chemistry, as the resulting species are key precursors to oxidation reactions and pollutant formation. Experiments conducted in single-pulse shock tubes have identified the major and minor products of this compound pyrolysis. At a pressure of 2 bar and in the temperature range of 1000–1600 K, this compound decomposes into a variety of hydrocarbon species. osti.gov A distinct two-stage decomposition profile has been observed, with isomerization to allene being a dominant consumption pathway at temperatures below 1300 K. theses.fr

The major products detected include methane (B114726), allene, and acetylene (B1199291). researchgate.net Minor species formed during the process are ethylene (B1197577), 1,3-butadiene, vinyl acetylene, diacetylene, and benzene (B151609). researchgate.net The formation of benzene is linked to the recombination of propargyl radicals. theses.fr

Table 2: Species Identified in this compound Pyrolysis (2 bar, 1000-1800 K)

Species Category Chemical Species
Major Products Methane (CH₄), Allene (C₃H₄-a), Acetylene (C₂H₂)
Minor Products Ethylene (C₂H₄), 1,3-Butadiene (C₄H₆), Vinyl acetylene (C₄H₄), Diacetylene (C₄H₂), Benzene (C₆H₆)

Data sourced from Panigrahy et al. (2020). researchgate.net

Further studies at a nominal pressure of 20 bar over a temperature range of 1050–1650 K have also been performed, identifying a wide array of intermediates and products, from small acyclic hydrocarbons up to four-ring aromatic compounds. researchgate.net

Laminar flame speed is another crucial combustion property that provides insight into a fuel's reactivity, exothermicity, and diffusivity. Measurements for this compound/air mixtures have been conducted at pressures of 1 and 2 bar with an unburned gas temperature of 373 K for a range of equivalence ratios. osti.gov Research indicates that the laminar flame speeds for this compound are slightly faster than those for its isomer, allene, under similar conditions. researchgate.net

Table 3: Conditions for this compound Laminar Flame Speed Measurements

Pressure (bar) Unburned Gas Temperature (K) Equivalence Ratio (φ) Range
1 and 2 373 0.6 to 1.5

Data sourced from Panigrahy et al. (2020, 2021). osti.govresearchgate.net

Detailed chemical kinetic models are essential tools for simulating and understanding the complex reaction pathways in this compound combustion. Several models have been developed and refined to accurately predict a wide range of combustion data, including IDTs, species profiles, and laminar flame speeds. capes.gov.brusc.edu

A comprehensive kinetic model was developed by Panigrahy et al. that showed significant improvements in predicting this compound's combustion characteristics compared to previous models like AramcoMech3.0. osti.gov This improvement was attributed to the inclusion of the reaction system involving this compound and the hydroperoxyl radical (HO₂), as well as the addition of the hydroxyl radical (OH) to the triple bond of this compound. osti.gov A newly updated kinetic mechanism has demonstrated the ability to accurately reproduce experimental results for both allene and this compound, highlighting the differences in their dissociation rates during pyrolysis. researchgate.net The chemistry of allene and this compound is critical as their consumption reactions are primary sources of the propargyl radical, which is closely linked to the formation of benzene and polyaromatic hydrocarbons (PAHs). researchgate.net

High-Pressure Reactivity Studies of this compound

The behavior of this compound under high pressure, independent of combustion, reveals information about its stability and potential for material transformations.

Research into the high-pressure behavior of this compound has explored its transformation into other isomers and its potential for polymerization. Heterogeneous catalytic studies have shown that this compound can be transformed into propadiene, with the reaction proceeding toward equilibrium over solid base catalysts. researchgate.net On acidic catalysts, however, the primary reaction pathway is the rapid oligomerization of the reactants. researchgate.net

Under high-pressure conditions, this compound-containing monomers have been shown to undergo pressure-induced polymerization. chinesechemsoc.org For instance, a monomer containing a propargyl group polymerized at a pressure of 11.1 GPa. This polymerization involves the breaking of the C≡C triple bonds and the formation of C=C double bonds, resulting in a one-dimensional polymer tape. chinesechemsoc.org Such pressure-induced topochemical polymerizations are solvent- and catalyst-free reactions that can lead to novel materials. chinesechemsoc.org

Reactivity under High-Pressure and High-Temperature Conditions

The behavior of this compound under high-pressure and high-temperature conditions is characterized by complex chemical transformations, including decomposition, isomerization, and combustion, which are of fundamental importance in various industrial applications and theoretical chemical kinetics.

Under elevated pressures and temperatures, this compound is known to be highly reactive and can undergo explosive decomposition even in the absence of air. nih.govnoaa.gov The induced decomposition of this endothermic hydrocarbon can lead to flame propagation without air at minimum pressures of 3.4 bar at 20°C and 2.1 bar at 120°C. nih.gov Some sources suggest it can decompose explosively when compressed to pressures between 4.5 and 5.6 atmospheres. nih.govnoaa.gov

Studies utilizing shock tubes have been instrumental in elucidating the intricate details of this compound's reactivity in this regime. These experiments allow for the investigation of chemical kinetics at precisely controlled high temperatures and pressures.

Research conducted behind reflected shock waves has shown that the pyrolysis of this compound in the temperature range of 1040–1470 K and pressures of 1.2–6 atm results in the formation of several key products. researchgate.net The primary products detected include methane, acetylene, ethylene, and ethane (B1197151). researchgate.net The unimolecular dissociation of this compound into a propargyl radical and a hydrogen atom (C₃H₄ + M → C₃H₃ + H + M) is a key initial step. researchgate.net This is followed by a complex series of reactions. It has been suggested that methane, acetylene, and ethane are the results of the decomposition of the CH₃-CH=ĊH radical, which is formed by the addition of a hydrogen atom to this compound. researchgate.net

A significant aspect of this compound's high-temperature chemistry is its isomerization to allene. Studies have shown that a rapid mutual isomerization between this compound and allene occurs at high temperatures, leading to nearly identical decomposition rates for both isomers under certain conditions. researchgate.net This isomerization has been studied behind shock waves over the temperature range of 1300 to 2100 K. researchgate.net

The combustion of this compound under high-pressure and high-temperature conditions is a critical area of research due to its role as an intermediate in the combustion of larger hydrocarbon fuels and its influence on the formation of soot. researchgate.net The consumption of this compound is a primary source of propargyl radicals, which are key precursors to the formation of benzene and polyaromatic hydrocarbons (PAHs). researchgate.net

Ignition delay times for this compound have been measured in rapid compression machines and high-pressure shock tubes at pressures of 10 and 30 bar over a temperature range of 690–1460 K. osti.gov These studies, combined with pyrolysis experiments in single-pulse shock tubes at 2 bar and temperatures between 1000–1600 K, provide comprehensive data for the development and validation of detailed chemical kinetic models. osti.gov

Detailed Research Findings

Shock tube studies provide valuable quantitative data on the decomposition and reaction kinetics of this compound. The following tables summarize key findings from various research efforts.

Table 1: this compound Pyrolysis Products and Conditions

Temperature Range (K) Pressure Range (atm) Key Products Observed Experimental Technique
1040–1470 1.2–6 Methane, Acetylene, Ethylene, Ethane, Hydrogen Single Pulse Shock Tube
1200–1570 1.7–2.6 Not specified in abstract Reflected Shock Waves with IR Emission Measurement
1400–2150 0.3–4.0 Propargyl radical, Hydrogen atom Reflected Shock Waves with Atomic Resonance Absorption Spectroscopy

Table 2: Investigated Conditions for this compound Ignition Delay Times

Temperature Range (K) Pressure Range (bar) Equivalence Ratios (in 'air') Experimental Facility

Further research has focused on the elementary reactions that govern this compound combustion. The reaction of hydrogen atoms with this compound has been studied extensively. At temperatures between 1200 and 1400 K and pressures of 1.3 to 4.0 bar, the reaction proceeds through an addition-elimination mechanism to produce acetylene and a methyl radical, and also through a direct abstraction to form a propargyl radical and a hydrogen molecule. nih.gov A hydrogen atom-catalyzed isomerization channel to allene is also significant. nih.gov

The development of comprehensive chemical kinetic mechanisms is essential for accurately modeling this compound combustion. These models include hundreds of elementary reactions and numerous chemical species to describe the complex reaction pathways. researchgate.netosti.gov For instance, a detailed model was developed that accurately predicts experimental data for this compound pyrolysis and oxidation by including the reaction system of this compound with the hydroperoxyl radical (HO₂) and the addition of the hydroxyl radical (OH) to the triple bond of this compound. osti.gov

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
Acetylene
Allene
Benzene
Ethane
Ethylene
Hydrogen
Hydroperoxyl radical
Hydroxyl radical
Methane
Polyaromatic hydrocarbons
Propargyl radical

Photochemistry and Radiolysis of Propyne

Photolysis Mechanisms and Product Formation

The photolysis of propyne (CH₃CCH) is a complex process involving multiple competing pathways, including bond cleavage, isomerization, and secondary reactions of the initial photoproducts. The specific mechanisms and resulting products are highly dependent on the excitation wavelength.

At an excitation wavelength of 193 nm, photolysis primarily results in the cleavage of the strong acetylenic carbon-hydrogen (C–H) bond, a clear instance of bond-selective chemistry. berkeley.edu This occurs because the initial excitation is a π*←π transition localized on the carbon-carbon triple bond, making the adjacent acetylenic C–H bond susceptible to dissociation on an electronically excited potential energy surface. berkeley.edu The elimination of the acetylenic hydrogen atom is the major dissociation channel, while the elimination of molecular hydrogen (H₂) is a minor pathway. acs.orgacs.org

Upon photoexcitation, this compound can undergo internal conversion to a highly vibrationally excited ground electronic state. acs.orgiastate.edu From this state, it can either dissociate directly or isomerize to allene (B1206475) (H₂CCCH₂). acs.org This isomerization is significant because it leads to the formation of common intermediates, explaining why the photolysis of both this compound and allene can yield identical products under certain conditions. acs.orgiastate.edu For instance, the C₃ radicals produced from both isomers at 193 nm exhibit identical rotational populations, which is attributed to the isomerization of excited this compound to allene before dissociation. acs.org

The primary products formed from this compound photolysis include the propynyl (B12738560) radical (CH₃CC) and the propargyl radical (•CH₂C≡CH). berkeley.eduosti.gov Studies at 193 nm have indicated that the propynyl radical is the main C₃H₃ product. berkeley.edu However, at Lyman-alpha wavelengths (121.6 nm), a mixture of both 1-propynyl and propargyl radicals is observed. osti.gov

Further dissociation can lead to the formation of C₃H₂ isomers. The mechanism can involve a three-center elimination to produce propargylene (HCCCH), which can then isomerize to the more stable vinylidenecarbene (H₂CCC). berkeley.edu Secondary photolysis of the primary radical products (C₃H₃) can also contribute to the formation of C₃H₂. berkeley.eduiastate.edu

The photolysis of this compound in the presence of other molecules, such as phosphine (B1218219) (PH₃), has also been investigated. In these systems, the initial step is the photodissociation of PH₃ into PH₂ radicals and hydrogen. The phosphinyl radical (PH₂) then adds to the alkyne, leading to the formation of products like Z- and E-prop-1-enylphosphines and 1-methylethenylphosphine. nih.gov

Studies using lower energy UV light, such as the 206.2 nm iodine line, have shown the formation of a variety of gaseous and condensed-phase products. The major gaseous products identified were 1,5-hexadiyne, propylene (B89431), hydrogen, and acetylene (B1199291). acs.org

Table 1: Products from the Photolysis of this compound with 1-Propynyl Radical Reactions

Reactant with 1-Propynyl RadicalProductsBranching Ratio
AcetylenePenta-1,3-diyneSingle product via H-loss
Ethylene (B1197577)Pent-1-en-3-yneSingle product via H-loss
d4-PropyneH-loss product, Methyl-loss product27% (-H), 73% (-CH₃)
PropeneH-loss product, Methyl-loss product14% (-H), 86% (-CH₃)

Data sourced from a study on the reaction of 1-propynyl radical with small alkenes and alkynes at 4 Torr and 300 K. osti.gov

Wavelength-Dependent Photodissociation Studies

The photodissociation dynamics of this compound are strongly dependent on the excitation wavelength, which dictates the accessible electronic states and subsequent decay pathways. aip.orgaanda.org

At 193.3 nm: Investigations using H(D) Rydberg atom photofragment translational spectroscopy have shown that the total kinetic energy release (TKER) spectra for H atoms from the photolysis of this compound (H₃CCCH), deuterated this compound (D₃CCCH), and its isomer allene are essentially identical. aip.org This finding suggests that at this wavelength, the fragmentation for both isomers is preceded by internal conversion to the ground (S₀) potential energy surface. On this surface, the rate of isomerization between the highly vibrationally excited S₀ molecules is faster than their rate of unimolecular decay, leading to a common fragmentation dynamic. aip.org The initial excitation is to the ¹E state. acs.orgacs.org

At 121.6 nm (Lyman-alpha): In contrast to the behavior at 193.3 nm, the time-of-flight (TOF) and TKER spectra of H and D atoms from the 121.6 nm photolysis of allene, this compound, and this compound-d₃ show significant differences. aip.org These differences are explained by the existence of two competing pathways for H(D) atom formation from this compound at this higher energy:

A direct, non-statistical pathway involving the selective cleavage of the acetylenic C–H bond. This is thought to occur from the initially prepared excited electronic state or a state that it couples to efficiently. aip.org

A statistical pathway that produces a slower distribution of H(D) atoms. This channel involves radiationless transfer to a lower electronic state, followed by isomerization and subsequent unimolecular decay. aip.org The H atom spectra from allene photolysis at this wavelength are indistinguishable from the "statistical" fragmentation channel observed in this compound. aip.org

In the 7-30 eV Range: Studies using synchrotron radiation to probe a wide energy range (7-30 eV) have revealed that while both this compound and allene show different fragment emission intensities at lower energies, the distributions become very similar above 19 eV. researchgate.net This indicates that mutual isomerization before dissociation becomes increasingly important with increasing excitation energy. researchgate.net For this compound, the signal for CH(A-X) emission begins at a threshold of about 12.8 eV. researchgate.net

These wavelength-dependent studies highlight the interplay between direct dissociation from excited states and statistical decay following internal conversion and isomerization, which governs the final product distribution in the photochemistry of this compound.

Table 2: Summary of this compound Photodissociation at Different Wavelengths

Wavelength (nm)Energy (eV)Key Observations and MechanismsPrimary Products
206.26.01Photolysis leads to a mix of gaseous and condensed products. acs.org1,5-Hexadiyne, Propylene, Hydrogen, Acetylene acs.org
193.36.41Isomerization to allene on the ground state surface precedes dissociation; fragmentation is statistical. aip.orgPropynyl radical (CH₃CC), Propargyl radical (•CH₂C≡CH), C₃H₂, C₃ berkeley.eduiastate.eduosti.gov
121.610.2Two competing pathways: direct acetylenic C-H bond cleavage and statistical decay after isomerization. aip.orgH atoms, D atoms (from deuterated this compound), Propynyl/Propargyl radicals aip.org
10-2006.2-124Isomerization effects increase with excitation energy; fragment distribution becomes similar to allene above 19 eV. aanda.orgresearchgate.netExcited neutral fragments (e.g., CH) researchgate.net

Q & A

Q. Methodological Answer :

  • Fourier-transform infrared (FTIR) spectroscopy : Identify C≡C stretching (~3300 cm⁻¹) and CH bending modes.
  • Raman spectroscopy : Resolve symmetric stretching vibrations with minimal interference from atmospheric CO₂.
  • Cross-reference experimental peaks with ab initio normal mode analyses (e.g., using Gaussian 16) to validate assignments .

Advanced Research Question: How can researchers design mechanistic studies to probe this compound’s role in cycloaddition reactions?

Q. Methodological Answer :

  • Use isotopic labeling (e.g., deuterated this compound) to track regioselectivity in [2+2] or Diels-Alder reactions.
  • Employ time-resolved transient absorption spectroscopy to capture short-lived intermediates.
  • Integrate microkinetic modeling with experimental rate data to refine proposed reaction pathways .

Basic Research Question: What statistical frameworks are recommended for analyzing conflicting data on this compound’s toxicity in cell-based assays?

Q. Methodological Answer :

  • Apply mixed-effects models to account for batch variability in cell cultures.
  • Validate dose-response curves using Akaike Information Criterion (AIC) comparisons between logistic and Hill models.
  • Report confidence intervals and effect sizes per NIH preclinical reporting standards .

Advanced Research Question: How do solvent polarity and coordination effects influence this compound’s reactivity in transition-metal-catalyzed reactions?

Q. Methodological Answer :

  • Conduct solvatochromic studies using Kamlet-Taft parameters to quantify solvent polarity effects.
  • Perform X-ray absorption spectroscopy (XAS) to map metal-Propyne coordination geometries.
  • Compare density-derived electrostatic and chemical (DDEC) charges across solvents to predict nucleophilic attack sites .

Basic Research Question: What protocols ensure reliable storage and handling of this compound to prevent degradation in laboratory settings?

Q. Methodological Answer :

  • Store this compound in stainless-steel cylinders with <10 ppm stabilizers (e.g., acetone) under inert argon.
  • Monitor for oligomerization via headspace GC-MS at regular intervals.
  • Follow ASTM E1445-08 standards for flammability risk mitigation .

Advanced Research Question: How can machine learning models predict this compound’s thermodynamic properties with limited experimental data?

Q. Methodological Answer :

  • Train graph neural networks (GNNs) on existing alkyne datasets to extrapolate this compound’s enthalpy of formation.
  • Validate predictions against high-level composite methods (e.g., G4MP2).
  • Use active learning loops to prioritize experiments reducing model uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propyne
Reactant of Route 2
Propyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.